7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dry acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hex-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazole: This compound shares structural similarities and is studied for its potential as an IRAK4 inhibitor.
2-Substituted thiazolo[3,2-a]pyrimidine derivatives: These compounds have similar core structures and exhibit various biological activities, including antitumor and antibacterial properties.
Uniqueness
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific functional groups and the resulting chemical properties.
Biological Activity
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898412-24-3) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C11H13N3O4S. The structure features a thiazolo-pyrimidine core, which is known for its biological activity. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. In vitro assays have shown that compounds similar to 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity against Cancer Cell Lines: A derivative demonstrated high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells, with a potency greater than the reference drug Sorafenib .
- Selectivity: The compound displayed low toxicity towards normal liver cells (Chang liver), indicating a favorable therapeutic index .
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have also been reported to possess antibacterial properties. The compound's structure allows it to inhibit bacterial growth effectively.
Research Insights:
- Broad-Spectrum Activity: Compounds in this class have shown effectiveness against resistant strains of bacteria. For instance, derivatives exhibited antibacterial activity comparable to established antibiotics like Ciprofloxacin .
Antidiabetic and Antifungal Properties
In addition to its antitumor and antibacterial activities, thiazolo[3,2-a]pyrimidines are being investigated for their potential antidiabetic and antifungal effects.
Study Results:
- Antidiabetic Effects: Some derivatives have shown promise in inhibiting enzymes related to glucose metabolism.
- Antifungal Activity: Preliminary tests suggest efficacy against common fungal pathogens.
The biological activity of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer progression and bacterial survival.
- Receptor Modulation: It has been identified as a positive allosteric modulator for certain receptors, enhancing their activity in therapeutic contexts .
Data Table: Biological Activities Summary
Case Study 1: Cytotoxicity Assessment
A study involving the evaluation of thiazolo[3,2-a]pyrimidine derivatives revealed that compounds with specific substitutions at the C5 position exhibited enhanced cytotoxicity against M-HeLa cells compared to others in the series. This highlights the importance of structural modifications in optimizing biological activity .
Case Study 2: Antibacterial Efficacy
Another study tested various thiazolo-pyrimidine derivatives against resistant bacterial strains. The findings indicated that certain modifications significantly improved antibacterial potency, suggesting a pathway for developing new antibiotics .
Properties
IUPAC Name |
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-6(5-18-2)12-8(15)7-9(16)13-11-14(10(7)17)3-4-19-11/h3-4,6,16H,5H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZCNNMZVRYVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=C(N=C2N(C1=O)C=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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